

The Discovery and Development of Dimethomorph: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethomorph*

Cat. No.: *B1233494*

[Get Quote](#)

Dimethomorph, a cinnamic acid derivative, stands as a significant systemic fungicide in the battle against oomycete pathogens, a class of destructive plant parasites that includes notorious agents of downy mildew and late blight. Developed and introduced by Shell (now BASF) in 1992, its unique mode of action and efficacy have made it a cornerstone in crop protection programs worldwide. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and biological activity of **Dimethomorph**, tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and Chemical Identity

Dimethomorph, chemically known as (E,Z)-4-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl]morpholine, is a morpholine fungicide.^[1] It is synthesized as a mixture of E and Z isomers, both of which contribute to its fungicidal activity due to their rapid interconversion in the presence of light.^[2] The Z-isomer is reported to be the more intrinsically active form.^[2]

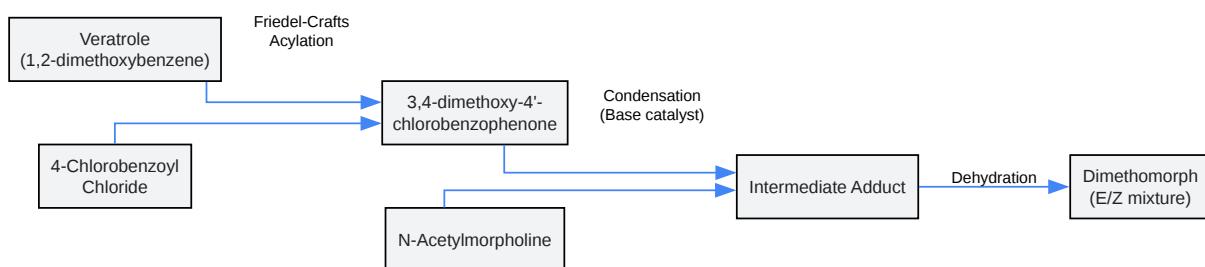
Table 1: Chemical and Physical Properties of **Dimethomorph**

Property	Value
IUPAC Name	(E,Z)-4-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl]morpholine
CAS Number	110488-70-5
Molecular Formula	C ₂₁ H ₂₂ CINO ₄
Molecular Weight	387.86 g/mol
Appearance	Colorless to grey crystalline powder
Melting Point	125-149 °C

Chemical Synthesis of Dimethomorph

The synthesis of **Dimethomorph** is a multi-step process that has been described in various patents. A common approach involves the reaction of 4-chloro-3,4-dimethoxybenzophenone with N-acetylmorpholine in the presence of a base.[3]

A generalized synthetic scheme is as follows:

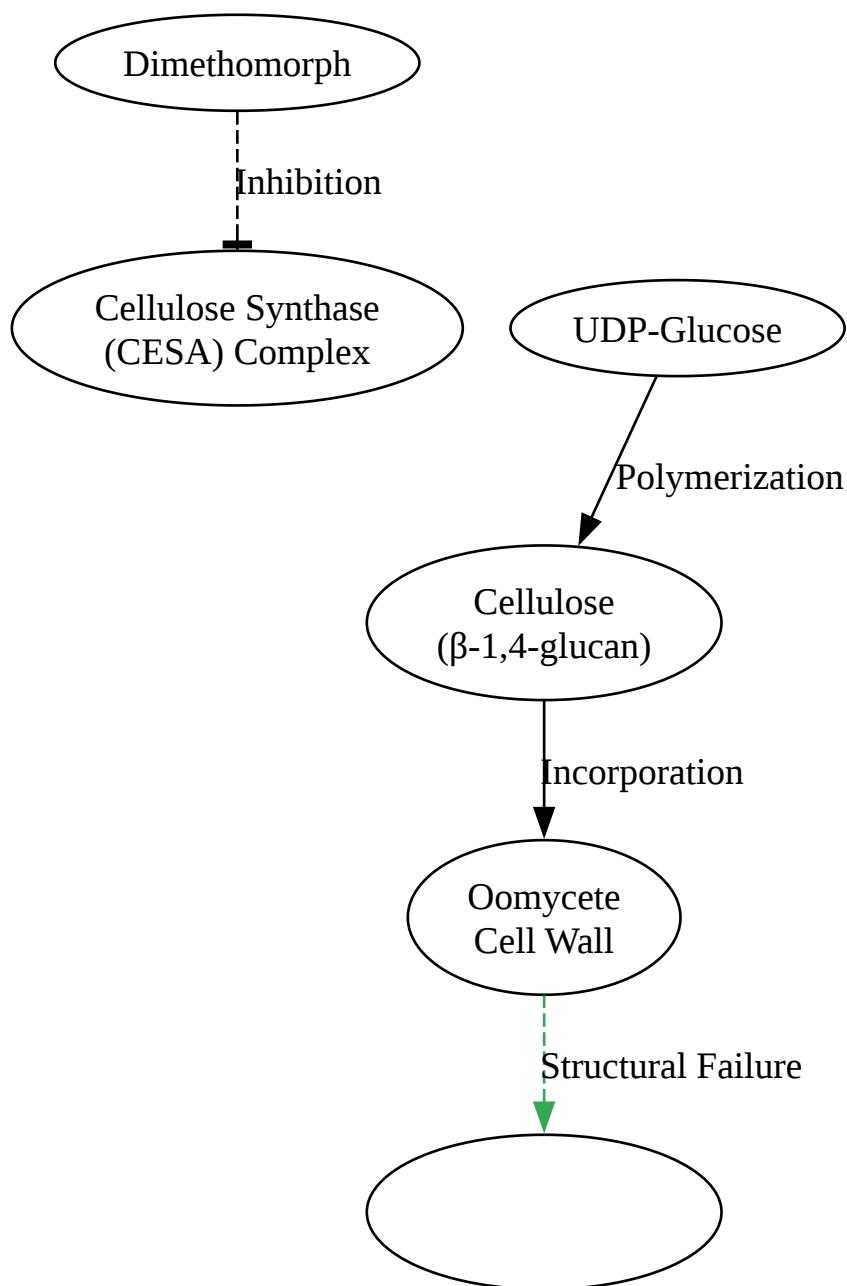

- Friedel-Crafts Acylation: Veratrole (1,2-dimethoxybenzene) is acylated with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst to yield 3,4-dimethoxy-4'-chlorobenzophenone.
- Condensation: The resulting benzophenone is then condensed with N-acetylmorpholine. This step is crucial for the formation of the acryloylmorpholine backbone. Several bases can be employed as catalysts, including sodium tert-butoxide or a copper-vanadium compound catalyst, with reported yields exceeding 93%.[3]
- Dehydration: The intermediate product undergoes dehydration to form the final **Dimethomorph** product, which is a mixture of E and Z isomers.

Experimental Protocol: Synthesis of **Dimethomorph** (General Procedure based on Patent Literature)

- Step 1: Synthesis of 3,4-dimethoxy-4'-chlorobenzophenone. To a solution of veratrole in a suitable solvent (e.g., dichloromethane), 4-chlorobenzoyl chloride and a Lewis acid catalyst (e.g., aluminum chloride) are added portion-wise at a controlled temperature. The reaction mixture is stirred until completion, then quenched with a weak acid and extracted. The organic layer is washed, dried, and concentrated to yield the benzophenone intermediate.
- Step 2: Synthesis of **Dimethomorph**. The 3,4-dimethoxy-4'-chlorobenzophenone and N-acetylmorpholine are dissolved in an appropriate solvent (e.g., toluene). A strong base, such as sodium tert-butoxide, is added, and the mixture is heated.^[4] The reaction progress is monitored by a suitable analytical technique (e.g., TLC or HPLC). Upon completion, the reaction is quenched, and the product is extracted. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by crystallization, to afford **Dimethomorph**.^[4]

Note: This is a generalized protocol derived from patent literature and may require optimization for specific laboratory conditions. Researchers should consult detailed procedures in relevant patents for precise molar ratios, reaction times, temperatures, and purification methods.

Logical Flow of **Dimethomorph** Synthesis



[Click to download full resolution via product page](#)

Caption: Generalized synthetic pathway for **Dimethomorph**.

Mechanism of Action: Inhibition of Cellulose Synthase

Dimethomorph exerts its fungicidal effect through a highly specific mode of action: the disruption of the fungal cell wall biosynthesis.^[1] Unlike many other fungicides that target sterol biosynthesis, **Dimethomorph** specifically inhibits the activity of cellulose synthase enzymes in oomycetes.^{[5][6]} This inhibition disrupts the formation of cellulose, a critical structural component of the oomycete cell wall, leading to cell lysis and death.^[7] This targeted mechanism of action contributes to its high efficacy against oomycetes while having low toxicity to non-target organisms.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104130214A - Preparation method of dimethomorph original drug - Google Patents [patents.google.com]
- 4. CN112500370A - Method for synthesizing dimethomorph under catalysis of Lewis base - Google Patents [patents.google.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Cellulose synthesis in Phytophthora infestans is required for normal appressorium formation and successful infection of potato - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of Dimethomorph: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1233494#discovery-and-development-of-dimethomorph-fungicide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com